5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Description
Structural Characterization and Nomenclature of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound encompasses two distinct structural domains that interact through specific electronic and steric effects. The compound features a central pyridine ring bearing both a nitrile functional group and a cyclic boronate ester substituent, creating a complex three-dimensional structure with unique bonding characteristics. The overall molecular geometry reflects the interplay between the planar aromatic system and the tetrahedral boron center, resulting in specific conformational preferences that influence both its chemical reactivity and physical properties.
The molecular structure can be described by the simplified molecular-input line-entry system representation CC1(C)OB(OC1(C)C)C1=CN=C(C=C1)C#N, which illustrates the connectivity between the tetramethyl-substituted dioxaborolane ring and the cyanopyridine moiety. X-ray crystallographic studies of related boronate esters have demonstrated that the dioxaborolane unit adopts a nearly planar configuration, with the boron atom exhibiting sp² hybridization characteristics due to the cyclic constraint imposed by the pinacol-derived diol framework. The compound crystallizes as a white to light yellow crystalline powder, indicating a well-ordered solid-state structure with minimal conformational disorder.
Boronate Ester Functional Group Configuration
The boronate ester functional group in this compound adopts the classic pinacol ester configuration, forming a five-membered dioxaborolane ring system. This cyclic structure represents one of the most stable and synthetically useful boronic acid protecting groups, where the boron atom is coordinated to two oxygen atoms derived from the pinacol diol framework. The dioxaborolane ring exhibits characteristic bond lengths and angles that reflect the unique electronic properties of the boron-oxygen bonds within the cyclic system.
Structural analysis reveals that the boron-oxygen bond lengths in pinacol boronate esters typically range from 1.35 to 1.38 angstroms, representing a slight elongation compared to the corresponding bonds in free boronic acids. This elongation results from the reduced conjugation between the oxygen lone pairs and the boron p-orbital due to the cyclic constraint. The tetramethyl substitution pattern on the dioxaborolane ring provides both steric protection and electronic stabilization, with the four methyl groups adopting a conformation that minimizes steric interactions while maximizing the stability of the overall structure.
The boron center in the dioxaborolane ring maintains a trigonal planar geometry, consistent with sp² hybridization, where the vacant p-orbital perpendicular to the ring plane can participate in conjugation with the attached pyridine system. This geometric arrangement facilitates the unique reactivity patterns observed with pinacol boronate esters, including their participation in palladium-catalyzed cross-coupling reactions and their stability toward hydrolysis under neutral conditions.
Pyridine Ring Substitution Effects
The pyridine ring in this compound bears two substituents positioned at the 2- and 5-positions, creating a unique substitution pattern that significantly influences the electronic properties and reactivity of the heterocyclic system. The nitrile group at the 2-position functions as a strong electron-withdrawing substituent, while the boronate ester at the 5-position exhibits more complex electronic effects due to the presence of the boron atom.
The electron-withdrawing nature of the nitrile group creates a significant dipole within the pyridine ring, with the carbon atom bearing the nitrile group becoming highly electrophilic. This electronic perturbation affects the entire aromatic system, leading to reduced electron density at the nitrogen atom and altered reactivity patterns compared to unsubstituted pyridine. The positioning of the nitrile group ortho to the pyridine nitrogen creates additional stabilization through potential intramolecular interactions and influences the overall molecular conformation.
The boronate ester substituent at the 5-position introduces unique electronic effects that differ from traditional electron-donating or electron-withdrawing groups. The boron atom, being electron-deficient, can act as a weak electron-withdrawing group through inductive effects, while the cyclic ester structure provides some electron density through resonance contributions from the oxygen atoms. This dual character creates a complex electronic environment that affects both the reactivity of the pyridine ring and the stability of the boronate ester functionality.
| Position | Substituent | Electronic Effect | Bond Length (Å) | Influence on Ring |
|---|---|---|---|---|
| 2 | Nitrile (-C≡N) | Strong electron-withdrawing | 1.17 (C≡N) | Decreases electron density |
| 5 | Boronate ester | Weak electron-withdrawing | 1.35-1.38 (B-O) | Complex inductive/resonance effects |
| Nitrogen | Ring heteroatom | Electron-withdrawing | 1.34 (C-N) | Coordinates electronic distribution |
Systematic Nomenclature and Registry Identifiers
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing boron substituents. The compound has been assigned specific registry identifiers by various chemical databases and organizations, facilitating its identification and cataloging within the scientific literature. These naming conventions and identifiers provide standardized methods for referencing this compound across different chemical databases and research publications.
The complexity of the compound's structure necessitates careful consideration of both the heterocyclic nomenclature rules and the specific naming conventions for organoboron compounds. The presence of multiple functional groups and the cyclic nature of the boronate ester require precise specification of substitution patterns and stereochemical relationships. Various alternative names and synonyms have been developed to accommodate different naming systems and provide clarity for researchers working with this compound.
International Union of Pure and Applied Chemistry Name Derivation
The International Union of Pure and Applied Chemistry name for this compound, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, follows systematic heterocyclic nomenclature principles combined with organoboron naming conventions. The base structure is identified as pyridine, with the numbering system beginning from the nitrogen atom and proceeding around the ring to identify substitution positions. The carbonitrile designation at position 2 indicates the presence of a nitrile functional group directly attached to the pyridine ring.
The boronate ester substituent name derives from the Hantzsch-Widman system for naming heterocyclic compounds, where the five-membered ring containing boron and oxygen atoms is designated as a dioxaborolane. The systematic name 1,3,2-dioxaborolane indicates the positions of the heteroatoms within the five-membered ring, with boron at position 2 and oxygen atoms at positions 1 and 3. The tetramethyl substitution pattern refers to the four methyl groups attached to the carbon atoms of the dioxaborolane ring, providing complete structural specification.
The integration of these naming elements creates the full International Union of Pure and Applied Chemistry name, which unambiguously describes the molecular structure and enables precise chemical communication. Alternative acceptable names include this compound and 2-cyanopyridine-5-boronic acid pinacol ester, reflecting different approaches to describing the same molecular structure.
Chemical Abstracts Service Registry Number Variations
The primary Chemical Abstracts Service registry number for this compound is 741709-63-7, which serves as the definitive identifier for this compound in chemical databases and literature. This registry number was assigned based on the specific structural connectivity and stereochemical characteristics of the compound, ensuring unique identification within the Chemical Abstracts Service database system. The registry number provides a standardized reference that remains constant regardless of naming variations or synonym usage.
Additional registry identifiers include the Molecular Design Limited number MFCD06657825, which facilitates identification within chemical supplier databases and inventory systems. The European Community number 871-400-8 has been assigned for regulatory and commercial purposes within European markets. The PubChem compound identifier 16414188 provides access to comprehensive chemical information within the National Institutes of Health database system.
The InChI Key IXTBQKLZPOYJFJ-UHFFFAOYSA-N represents a hashed version of the International Chemical Identifier, providing a unique fingerprint for database searching and computational applications. These various identifier systems ensure comprehensive cataloging and facilitate cross-referencing between different chemical information resources, enabling researchers to access complete information about this compound regardless of the specific database or nomenclature system employed.
| Identifier Type | Number/Code | Source Organization | Primary Use |
|---|---|---|---|
| Chemical Abstracts Service | 741709-63-7 | Chemical Abstracts Service | Literature and database searches |
| Molecular Design Limited | MFCD06657825 | Molecular Design Limited | Supplier databases and inventory |
| European Community | 871-400-8 | European Chemicals Agency | Regulatory compliance |
| PubChem | 16414188 | National Institutes of Health | Public chemical database |
| InChI Key | IXTBQKLZPOYJFJ-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry | Computational applications |
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9/h5-6,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBQKLZPOYJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585943 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-63-7 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741709-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this boronic acid pinacol ester typically involves the borylation of a suitable halogenated picolinonitrile precursor , most commonly 5-bromopyridine-2-carbonitrile or 5-chloropyridine-2-carbonitrile, via transition-metal catalysis (usually palladium-catalyzed). The reaction introduces the pinacol boronate group at the 5-position of the pyridine ring.
Typical Reaction Conditions
- Starting Material: 5-Bromopyridine-2-carbonitrile or 5-chloropyridine-2-carbonitrile
- Borylating Agent: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc) or sodium acetate (NaOAc)
- Solvent: Dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)
- Temperature: 80–110 °C
- Reaction Time: 12–24 hours
The general reaction scheme is:
$$
\text{5-Halopyridine-2-carbonitrile} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{5-(Pinacolboronate)picolinonitrile}
$$
Example Procedure
- In a dry reaction vessel, 5-bromopyridine-2-carbonitrile (1 equiv) is combined with bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (2–5 mol%) in anhydrous dioxane.
- The mixture is purged with nitrogen and heated at 90 °C under stirring for 16 hours.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layers are combined, washed, dried, and concentrated.
- Purification by column chromatography yields the desired this compound as a solid.
Alternative Methods
- Direct C–H Borylation: Some reports indicate direct iridium-catalyzed C–H borylation of picolinonitrile derivatives at the 5-position, but this method often requires more specialized catalysts and conditions and may have lower regioselectivity.
- Lithiation-Borylation: Directed ortho-lithiation of picolinonitrile followed by quenching with trialkyl borates and subsequent pinacol protection is another route, though less commonly used due to harsher conditions.
Reaction Parameters and Optimization Data
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst loading | 2–5 mol% | Pd(dppf)Cl2 preferred for high yield |
| Base | KOAc or NaOAc (2 equiv) | Essential for transmetalation step |
| Solvent | Dioxane, DMF, THF | Dioxane often preferred for solubility |
| Temperature | 80–110 °C | Higher temps favor reaction rate |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Yield | 70–90% | Varies with purity of reagents and scale |
Research Findings and Considerations
- The pinacol boronate ester is preferred due to its stability and ease of handling compared to free boronic acids.
- The presence of the cyano group at the 2-position influences the electronic properties of the pyridine ring and can affect the borylation efficiency; however, the reported methods show good tolerance.
- Palladium catalysis remains the gold standard for this transformation, with Pd(dppf)Cl2 providing optimal balance of activity and selectivity.
- The choice of base is crucial; acetate bases facilitate the transmetallation step effectively.
- Purification typically involves silica gel chromatography due to the compound’s moderate polarity and stability.
- The compound is valuable as a building block in Suzuki-Miyaura cross-coupling for the synthesis of heteroaryl-substituted molecules.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 5-Bromopyridine-2-carbonitrile | Pd(dppf)Cl2 (2–5 mol%) | KOAc (2 eq) | Dioxane | 90 | 16 | 75–90 | Most common, high yield |
| Pd-catalyzed borylation | 5-Chloropyridine-2-carbonitrile | Pd(PPh3)4 (3 mol%) | NaOAc | DMF | 100 | 18 | 70–85 | Alternative halide, slightly lower yield |
| C–H Borylation | Picolinonitrile | Iridium catalyst | – | THF | 80 | 24 | 40–60 | Less regioselective, specialized catalyst |
| Lithiation-borylation | Picolinonitrile | n-BuLi + trialkyl borate | – | Ether | -78 to RT | 6 | 50–70 | Harsh conditions, less common |
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The boron-containing dioxaborolane ring can be hydrolyzed under acidic or basic conditions to form boronic acids or borates.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₁₄H₁₈BNO₂
Molecular Weight: 245.11 g/mol
CAS Number: 1033752-94-1
The compound features a dioxaborolane moiety that enhances its reactivity and solubility in organic solvents. Its structure allows for versatile functionalization, making it a valuable building block in synthetic chemistry.
Applications in Organic Synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is primarily used as a reagent in organic synthesis. Key applications include:
- Cross-Coupling Reactions : This compound serves as a boron source in Suzuki-Miyaura coupling reactions. It enables the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the synthesis of complex organic molecules .
- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group allows for selective functionalization of aromatic rings, which is crucial for developing pharmaceuticals and agrochemicals .
Applications in Materials Science
The compound's unique properties make it suitable for various applications in materials science:
- Construction of Covalent Organic Frameworks (COFs) : this compound has been employed in synthesizing novel COFs. These materials exhibit high surface areas and tunable pore sizes, making them ideal for gas storage and separation applications .
- Photocatalytic Applications : The compound can act as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under light irradiation. This property is particularly useful in environmental remediation processes and energy conversion systems .
Applications in Medicinal Chemistry
In medicinal chemistry, the compound's boron functionality provides several advantages:
- Drug Development : The incorporation of boron into drug candidates can enhance their biological activity and selectivity. Research indicates that boron-containing compounds can interact with biological targets more effectively than their non-boron counterparts .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties. The mechanism involves the inhibition of specific enzymes involved in tumor growth .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile primarily involves its role as a boron source in chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with various organic and inorganic species, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, enabling the transfer of the boron moiety to the palladium catalyst, which then facilitates the coupling with aryl halides .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of boronic ester-functionalized pyridinecarbonitriles. Key structural analogs and their distinguishing features are summarized below:
Key Findings:
Substituent Effects on Reactivity :
- Electron-Donating Groups (e.g., CH₃) : The 3-methyl derivative (CAS: 1150561-70-8) exhibits increased steric bulk, slowing transmetallation in cross-couplings but improving regioselectivity .
- Electron-Withdrawing Groups (e.g., Cl) : The 3-chloro analog (CAS: 1220219-63-5) enhances electrophilicity, accelerating coupling with electron-rich aryl halides .
- Methoxy Groups : The 6-methoxy variant (CAS: 2223043-30-7) directs coupling to the para position of aromatic rings due to its ortho-directing nature .
Synthetic Utility :
- The parent compound (741709-63-7) is a versatile intermediate in synthesizing kinase inhibitors and heterobiaryls. For example, it was used to prepare a pyrrolopyridine-containing picolinamide via Suzuki coupling .
- The 3-chloro derivative is preferred in reactions requiring high electrophilicity, such as couplings with deactivated aryl chlorides .
The parent compound and methyl-substituted analogs are commercially available at >97% purity and stable at room temperature .
Commercial Availability: The parent compound is supplied by multiple vendors (e.g., Combi-Blocks, Matrix Scientific) at scales from 250 mg to 25 g, with prices ranging from $63–$1,109 depending on quantity .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its applications and implications in drug development.
- Molecular Formula : C12H16BNO2
- Molecular Weight : 220.08 g/mol
- CAS Number : 214360-60-8
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its role in targeting specific cellular pathways.
Anticancer Properties
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound is believed to interfere with cell proliferation by inhibiting key enzymes involved in cancer cell metabolism.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes that are crucial for tumor growth:
- Target Enzymes : It has been reported to inhibit histone deacetylases (HDACs), which play a significant role in cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Borylation Reactions : Utilizing palladium-catalyzed borylation techniques to attach the boron moiety to the picolinonitrile scaffold.
- Pinacol Boronate Formation : The formation of boronate esters is crucial for enhancing the stability and reactivity of the compound.
| Synthesis Method | Description |
|---|---|
| Palladium-Catalyzed Borylation | Effective for introducing boron into organic molecules. |
| Pinacol Boronate Formation | Stabilizes the boron center for subsequent reactions. |
Research Findings
Recent studies have focused on the pharmacological profiles of boron-containing compounds like this compound. Key findings include:
Q & A
Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated picolinonitrile precursors. For example, 5-bromo- or 5-chloropicolinonitrile reacts with bis(pinacolato)diboron (B(pin)) in the presence of Pd catalysts (e.g., Pd(dppf)Cl) and a base (e.g., KOAc) in solvents like 1,4-dioxane or THF under inert conditions . Reaction progress is monitored via B NMR or TLC, followed by column chromatography for purification .
Q. How should researchers verify the purity and structural integrity of this compound?
Due to limited analytical data from commercial suppliers , researchers must employ multiple techniques:
Q. What are the primary applications of this compound in cross-coupling reactions?
The boronic ester group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides to form biaryl systems. The nitrile group can act as a directing group or remain inert depending on reaction conditions. For example, coupling with 5-bromothiophene derivatives under Pd(PPh) catalysis yields thienylpicolinonitrile analogs . Base selection (e.g., KCO) and solvent polarity (e.g., DMF vs. toluene) critically influence yields .
Advanced Research Questions
Q. How can competing side reactions involving the nitrile group be mitigated during coupling?
The nitrile group may undergo hydrolysis or nucleophilic attack under basic or aqueous conditions. Strategies include:
Q. What mechanistic insights explain the reactivity of this compound in diboration reactions?
The boronic ester can participate in copper-catalyzed diboration of ketones or alkenes. For example, with B(pin) and CuCl, the compound forms diborated intermediates, enabling stereoselective synthesis of bifunctional building blocks. Kinetic studies suggest a rate-determining oxidative addition step involving the Cu catalyst .
Q. How does the electronic nature of the picolinonitrile moiety influence cross-coupling efficiency?
The electron-withdrawing nitrile group activates the adjacent boronic ester toward transmetallation but may reduce nucleophilicity. Computational studies (DFT) reveal that the nitrile’s resonance effects lower the LUMO energy of the boronate, facilitating Pd insertion. However, steric hindrance from the pinacol group can slow transmetallation, requiring optimized ligand-to-Pd ratios .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in bond lengths or angles (e.g., B–O vs. C–N distances) may arise from twinning or disorder. Refinement using SHELXL with restraints for the boronate ring and anisotropic displacement parameters improves accuracy. High-resolution synchrotron data (≤ 0.8 Å) is recommended for ambiguous cases .
Methodological Recommendations
- Stability : Store under argon at –20°C to prevent boronate hydrolysis. Avoid prolonged exposure to moisture or protic solvents .
- Reaction optimization : Screen Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) and bases (e.g., CsCO for electron-deficient substrates) .
- Analytical validation : Cross-validate purity via F NMR (if fluorinated analogs are synthesized) or IR spectroscopy (C≡N stretch ~2230 cm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
